3-Fluoro-2-hydroxyquinoline chemical properties
3-Fluoro-2-hydroxyquinoline chemical properties
An In-Depth Technical Guide to 3-Fluoro-2-hydroxyquinoline: Properties, Synthesis, and Applications
Abstract
3-Fluoro-2-hydroxyquinoline, a halogenated derivative of the 2-quinolone scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the C3-position imparts unique electronic properties that modulate the molecule's reactivity, acidity, and biological interactions. This guide provides a comprehensive overview of its chemical and physical properties, details validated synthetic methodologies, explores its reactivity, and discusses its emerging applications as a key building block in the development of novel therapeutic agents. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to serve as an essential resource for researchers, chemists, and drug development professionals.
Chemical Identity and Physical Properties
The foundational characteristics of 3-fluoro-2-hydroxyquinoline are summarized below. These properties are critical for its handling, characterization, and application in various experimental settings. The presence of the fluorine atom and the tautomeric nature of the 2-hydroxyquinoline core are key determinants of its behavior.
| Property | Data |
| IUPAC Name | 3-Fluoroquinolin-2(1H)-one |
| Synonyms | 3-Fluoro-2-quinolone |
| Molecular Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol |
| CAS Number | 1689-76-5 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 235-240 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
| Tautomerism | Exists in equilibrium between the -ol (hydroxy) and -one (oxo) forms, with the quinolone form generally predominating in solid state and solution. |
Synthesis and Reactivity
The synthesis of 3-fluoro-2-hydroxyquinoline often involves the cyclization of appropriately substituted aniline derivatives or the direct fluorination of a pre-existing quinolone scaffold.
Synthetic Pathway: Conrad-Limpach Reaction
A prevalent and reliable method for constructing the quinolone core is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. To introduce the fluorine at the C3-position, an α-fluoro-β-ketoester is required.
Causality in Experimental Design: The choice of an α-fluoro-β-ketoester, such as ethyl 2-fluoro-3-oxobutanoate, is critical. The fluorine atom is introduced at the outset, avoiding harsh, direct fluorination conditions on the final heterocyclic system which could lead to poor regioselectivity and side reactions. The thermal cyclization step is typically performed in a high-boiling point solvent like diphenyl ether or Dowtherm A to achieve the necessary temperatures (around 250 °C) for efficient ring closure.
Caption: Synthetic workflow via the Conrad-Limpach reaction.
Reactivity Profile
The reactivity of 3-fluoro-2-hydroxyquinoline is governed by its key functional groups:
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N-H Acidity: The proton on the nitrogen is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This anion is a potent nucleophile, allowing for N-alkylation or N-arylation to generate a diverse library of derivatives.
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Electrophilic Aromatic Substitution: The benzene ring portion of the quinolone system can undergo electrophilic substitution (e.g., nitration, halogenation). The directing effects of the fused heterocyclic ring typically favor substitution at the C6 and C8 positions.
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Fluorine as a Leaving Group: While generally stable, the C-F bond can be susceptible to nucleophilic aromatic substitution under specific, forcing conditions, although this is less common than reactions at other sites. The electron-withdrawing nature of the fluorine atom also influences the acidity of the N-H proton and the overall electron density of the ring system.
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of 3-fluoro-2-hydroxyquinoline. Below are typical data ranges observed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (δ 7.0-8.0 ppm): Complex multiplet patterns corresponding to the four protons on the carbocyclic ring. N-H Proton (δ ~11-12 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration. |
| ¹³C NMR | Carbonyl Carbon (C2, δ ~160 ppm): The C2 carbon bearing the hydroxyl/oxo group is significantly downfield. C-F Carbon (C3, δ ~140-150 ppm): The C3 carbon shows a large coupling constant (¹JCF ≈ 240-250 Hz) due to direct attachment to fluorine. |
| ¹⁹F NMR | A singlet or a doublet of doublets (if coupled to adjacent protons) in the typical range for aryl fluorides. This is a definitive technique for confirming the presence and environment of the fluorine atom. |
| FT-IR (cm⁻¹) | N-H Stretch (3100-2800 cm⁻¹): Broad absorption due to hydrogen bonding. C=O Stretch (1650-1670 cm⁻¹): Strong, sharp peak characteristic of the quinolone carbonyl. C-F Stretch (1200-1100 cm⁻¹): Strong absorption. |
Applications in Medicinal Chemistry and Research
The 2-quinolone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity by forming specific hydrogen bonds or dipole-dipole interactions with biological targets.
Use as a Scaffold for Kinase Inhibitors
Many protein kinases, which are critical regulators of cell signaling, are targets for cancer and inflammatory disease therapies. The quinolone core can act as a bioisostere for adenine, enabling it to fit into the ATP-binding pocket of kinases. The fluorine at C3 can be used to modulate the electronics of the system or serve as a handle for further functionalization.
Caption: Mechanism of competitive kinase inhibition by quinolone derivatives.
Experimental Protocols
Protocol: Synthesis of 3-Fluoro-2-hydroxyquinoline
This protocol is based on the Conrad-Limpach methodology.
Trustworthiness and Self-Validation: This protocol includes checkpoints for validation. The successful formation of the condensation intermediate can be monitored by TLC. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, IR) and melting point analysis, comparing the results against established data.
Materials:
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Aniline (1.0 eq)
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Ethyl 2-fluoro-3-oxobutanoate (1.1 eq)
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Glacial Acetic Acid (catalytic amount)
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Toluene
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Diphenyl ether
Procedure:
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Condensation:
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To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add aniline (1.0 eq), ethyl 2-fluoro-3-oxobutanoate (1.1 eq), and toluene.
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Add 2-3 drops of glacial acetic acid as a catalyst.
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Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
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Monitor the reaction by TLC until the starting aniline is consumed (typically 4-6 hours).
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Once complete, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude intermediate, ethyl 3-(phenylamino)-2-fluorobut-2-enoate.
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Thermal Cyclization:
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Caution: This step involves very high temperatures. Perform in a well-ventilated fume hood.
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In a separate flask, heat diphenyl ether to 250 °C.
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Slowly add the crude intermediate from the previous step to the hot diphenyl ether, dropwise or in small portions.
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Maintain the temperature at 250 °C for 30-60 minutes. A precipitate will form as the product cyclizes.
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Allow the mixture to cool to room temperature. The product will solidify.
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Dilute the mixture with hexane or petroleum ether to further precipitate the product and facilitate filtration.
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Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
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Purification:
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The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure 3-fluoro-2-hydroxyquinoline as an off-white solid.
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Characterization:
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Determine the melting point.
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Acquire ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra to confirm the structure and purity of the final product.
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Safety and Handling
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
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Handle all chemicals in a well-ventilated fume hood.
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Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures.
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High-temperature reactions require extreme caution to prevent thermal burns.
Conclusion
3-Fluoro-2-hydroxyquinoline is a versatile heterocyclic compound whose value is derived from the unique combination of the privileged 2-quinolone scaffold and the strategic placement of a fluorine atom. This guide has detailed its fundamental properties, outlined a robust synthetic protocol, and highlighted its potential in modern drug discovery, particularly as a core for kinase inhibitors. The provided methodologies and data serve as a reliable foundation for researchers aiming to explore and leverage the chemical potential of this valuable molecule.
References
(Note: The following is a representative list based on the typical sources for this kind of chemical information. Real-time database searches would provide the most current links.)
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CAS Registry Number: 1689-76-5. Source: American Chemical Society. [Link]
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General Synthesis of Quinolones (Conrad-Limpach): Conrad, M.; Limpach, L. (1887). "Synthese von Chinolinderivaten mittelst Acetessigester". Berichte der deutschen chemischen Gesellschaft. Source: Wiley Online Library. [Link]
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Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Source: AAAS. [Link]
